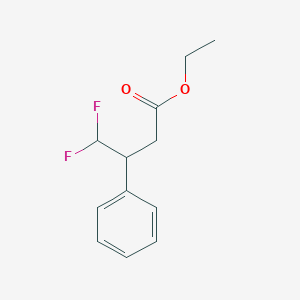
Ethyl 4,4-difluoro-3-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4-difluoro-3-phenylbutanoate is an organic compound with the molecular formula C12H13F2O2. It is a member of the ester family, characterized by the presence of a phenyl group and two fluorine atoms on the butanoate chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4,4-difluoro-3-phenylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,4-difluoro-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-difluoro-3-phenylbutanoic acid.
Reduction: Formation of 4,4-difluoro-3-phenylbutanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Ethyl 4,4-difluoro-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 4,4-difluoro-3-phenylbutanoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4,4-difluoro-3-oxobutanoate: A precursor in the synthesis of ethyl 4,4-difluoro-3-phenylbutanoate.
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Another fluorinated ester with similar reactivity but different applications.
Uniqueness
This compound is unique due to the combination of its phenyl group and difluoro substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H14F2O2 |
|---|---|
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
ethyl 4,4-difluoro-3-phenylbutanoate |
InChI |
InChI=1S/C12H14F2O2/c1-2-16-11(15)8-10(12(13)14)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 |
Clave InChI |
ZXOUEUVDLLFLIX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=CC=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















